molecular formula C13H11IO3 B4933991 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one

7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one

Cat. No. B4933991
M. Wt: 342.13 g/mol
InChI Key: XPDBCEVMYJNAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Allyloxy)-8-iodo-4-methyl-2H-chromen-2-one, also known as AA-I, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroprotection, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. In anti-inflammatory therapy, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neuroprotection, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to reduce oxidative stress and inflammation, leading to the preservation of neuronal function and survival. In anti-inflammatory therapy, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been shown to reduce inflammation and tissue damage, leading to the alleviation of symptoms associated with inflammatory diseases.

Advantages and Limitations for Lab Experiments

7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high potency and specificity, as well as its relatively low toxicity. However, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one, including the development of more efficient synthesis methods, the identification of new applications in various fields, and the investigation of its potential for clinical use. In cancer research, future studies could focus on the combination of 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one with other anticancer agents to enhance its efficacy and reduce side effects. In neuroprotection, future studies could focus on the optimization of dosing and administration regimens to maximize its therapeutic potential. In anti-inflammatory therapy, future studies could focus on the development of 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one derivatives with improved solubility and bioavailability.

Synthesis Methods

7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one can be synthesized through a multi-step chemical process, starting with the reaction of 4-methylcoumarin with allyl bromide to form 7-allyloxy-4-methylcoumarin. The resulting compound is then reacted with iodine and a base to produce 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one.

Scientific Research Applications

7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and leukemia. In neuroprotection, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been found to protect against oxidative stress and reduce brain damage in animal models of stroke and traumatic brain injury. In anti-inflammatory therapy, 7-(allyloxy)-8-iodo-4-methyl-2H-chromen-2-one has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

8-iodo-4-methyl-7-prop-2-enoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO3/c1-3-6-16-10-5-4-9-8(2)7-11(15)17-13(9)12(10)14/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBCEVMYJNAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2I)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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